molecular formula C8H6N2O3 B13062538 5-Cyano-2-methoxynicotinic acid

5-Cyano-2-methoxynicotinic acid

Cat. No.: B13062538
M. Wt: 178.14 g/mol
InChI Key: WOWUICFHYZZNAD-UHFFFAOYSA-N
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Description

5-Cyano-2-methoxynicotinic acid is an organic compound with the molecular formula C8H6N2O3 It is a derivative of nicotinic acid, featuring a cyano group at the 5-position and a methoxy group at the 2-position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyano-2-methoxynicotinic acid typically involves the introduction of the cyano and methoxy groups onto the nicotinic acid framework. One common method involves the reaction of 2-methoxynicotinic acid with a cyanating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 5-Cyano-2-methoxynicotinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or other nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

5-Cyano-2-methoxynicotinic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Cyano-2-methoxynicotinic acid involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The methoxy group may also play a role in modulating the compound’s overall reactivity and binding affinity .

Comparison with Similar Compounds

  • 5-Cyano-2-methylnicotinic acid
  • 5-Methoxynicotinic acid
  • 2-Cyano-5-methoxynicotinic acid

Comparison: 5-Cyano-2-methoxynicotinic acid is unique due to the presence of both cyano and methoxy groups, which confer distinct chemical properties and reactivity. Compared to its analogs, it may exhibit different solubility, stability, and biological activity profiles .

Properties

Molecular Formula

C8H6N2O3

Molecular Weight

178.14 g/mol

IUPAC Name

5-cyano-2-methoxypyridine-3-carboxylic acid

InChI

InChI=1S/C8H6N2O3/c1-13-7-6(8(11)12)2-5(3-9)4-10-7/h2,4H,1H3,(H,11,12)

InChI Key

WOWUICFHYZZNAD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=N1)C#N)C(=O)O

Origin of Product

United States

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